Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are also not widely documented. it is known that high-purity, pharmacopoeia-grade versions of this compound are produced for use as analytical standards in high-performance liquid chromatography (HPLC) analysis .
Chemical Reactions Analysis
Types of Reactions
Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity is used extensively in scientific research, particularly in the following areas:
Chemistry: As an analytical standard for HPLC analysis to ensure the purity and quality of pioglitazone samples.
Biology: In studies related to the metabolism and degradation of pioglitazone in biological systems.
Medicine: To investigate the pharmacokinetics and pharmacodynamics of pioglitazone and its impurities.
Industry: In the quality control and assurance processes during the manufacturing of pioglitazone.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Pioglitazone: The parent compound used to treat type 2 diabetes.
Rosiglitazone: Another thiazolidinedione used for diabetes treatment.
Troglitazone: A thiazolidinedione that was withdrawn from the market due to safety concerns.
Uniqueness
Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity is unique in its specific structure, which includes a dimer ether linkage. This structural feature distinguishes it from other pioglitazone-related compounds and makes it particularly useful as an analytical standard for detecting and quantifying impurities in pioglitazone samples .
Properties
IUPAC Name |
5-[[4-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5S2/c23-17-15(28-19(25)21-17)9-11-1-5-13(6-2-11)27-14-7-3-12(4-8-14)10-16-18(24)22-20(26)29-16/h1-8,15-16H,9-10H2,(H,21,23,25)(H,22,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYIFUZAGWPGGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OC3=CC=C(C=C3)CC4C(=O)NC(=O)S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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